D-エリトロース

概要

説明

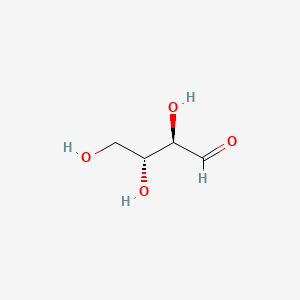

D-Erythrose is a tetrose saccharide with the chemical formula C4H8O4 . It has one aldehyde group, and is thus part of the aldose family. The natural isomer is D-erythrose; it is a diastereomer of D-threose .

Synthesis Analysis

The synthesis of D-Erythrose can be achieved from glycolaldehyde aqueous solutions under an electric field . The application of electrostatic gradients catalyzes the formation of C–O-bonded polymers in formaldehyde-containing samples. When the field is applied on glycolaldehyde aqueous solutions, new C–C bonds are formed and D-Erythrose is synthesized .

Molecular Structure Analysis

D-Erythrose belongs to the class of organic compounds known as monosaccharide phosphates. These are monosaccharides comprising a phosphated group linked to the carbohydrate unit .

Chemical Reactions Analysis

D-Erythrose can be involved in various chemical reactions. For instance, it can be converted to D-erythrose 4-phosphate, which is then converted by enzymes of the pentose phosphate pathway to glyceraldehyde 3-phosphate and fructose 6-phosphate .

Physical and Chemical Properties Analysis

D-Erythrose is a light yellow syrup that is highly soluble in water . It is a tetrose saccharide with the chemical formula C4H8O4 .

科学的研究の応用

エリトリトールのバイオテクノロジーによる生産

D-エリトロースは、4炭素糖アルコールであるエリトリトールのバイオテクノロジーによる生産における前駆体として役立ちます。このプロセスは通常、Yarrowia lipolyticaなどの酵母菌株によるD-エリトロースの発酵を伴います。 生成されたエリトリトールは低カロリー甘味料として使用され、その高い甘味と低いグリセミック指数のために食品業界で応用されています .

浸透圧保護物質の合成

浸透圧ストレスに応答して、特定の酵母種は浸透圧保護物質としてエリトリトールを産生します。D-エリトロースは、エリトロースレダクターゼ酵素によってエリトリトールに還元されます。 この適応機構は、高塩濃度環境での酵母の生存に不可欠であり、工業用発酵プロセスの堅牢性を強化するために活用できます .

代謝工学

D-エリトロースを含む代謝経路は、エリトリトールなどの目的産物の収量を向上させるために設計することができます。 エリトロースレダクターゼ遺伝子の発現を操作することにより、研究者は炭素流をエリトリトールまたは他の貴重なポリオール生産に向けることができます .

酵素特異性とアッセイ開発

D-エリトロースは、エリトロースレダクターゼの基質特異性を研究する酵素アッセイで使用されます。 これらのアッセイは、酵素の動力学を理解するために不可欠であり、工業用アプリケーション向けにより効率的な生体触媒の開発に役立ちます .

代替炭素源の利用

D-エリトロースに関する研究には、微生物のための代替炭素源としての使用が含まれます。 これは、廃棄物や工業プロセスからの副産物を利用する上で特に関連しており、持続可能で費用対効果の高いバイオ生産に貢献します .

ストレス応答機構

D-エリトロースを含む研究は、微生物のストレス応答機構を明らかにすることができます。 酵母や他の生物がエリトリトールなどのポリオールを産生することによって浸透圧ストレスにどのように適応するかを理解することは、より回復力のある工業用株の開発に役立ちます .

合成生物学の応用

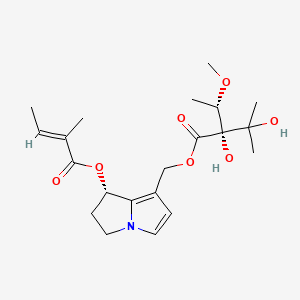

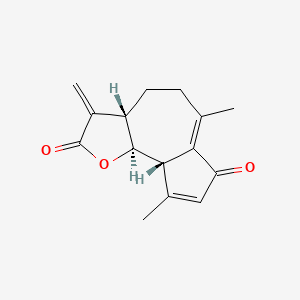

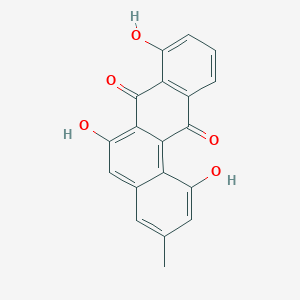

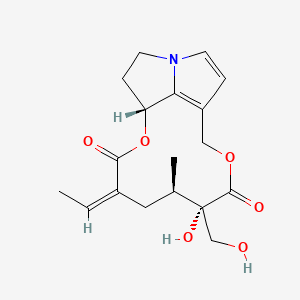

D-エリトロースは、新規な代謝経路を構築するために使用できる合成生物学における重要な分子です。 D-エリトロースを複雑な分子の合成に利用するよう微生物を設計することにより、研究者は医薬品やファインケミカルの生産のための新しい経路を作成できます .

栄養学的研究と健康への影響

エリトリトールの合成における成分として、D-エリトロースは間接的に栄養学的研究に関与しています。 エリトリトールは従来の糖よりも健康的であると考えられており、D-エリトロースからのその生産は、食事療法を通じて肥満と糖尿病に対処することに影響を与える可能性があります .

作用機序

Target of Action

D-Erythrose primarily targets enzymes in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids . The key enzymes include 2-dehydro-3-deoxyphosphooctonate aldolase, glucose-6-phosphate isomerase, and phospho-2-dehydro-3-deoxyheptonate aldolase . These enzymes play a significant role in the conversion of D-Erythrose-4-phosphate (E4P) into various downstream products.

Mode of Action

D-Erythrose interacts with its targets by serving as a substrate for these enzymes. For instance, it catalyzes the condensation of phosphoenolpyruvate (PEP) and D-erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) . This interaction results in changes in the metabolic pathways, leading to the production of different compounds.

Biochemical Pathways

D-Erythrose is involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . It is also part of the pentose phosphate pathway, where it is converted to glyceraldehyde 3-phosphate and fructose 6-phosphate . These pathways are crucial for various cellular functions, including energy production and nucleotide synthesis.

Pharmacokinetics

It is known that d-erythrose is a small molecule, which suggests it may be readily absorbed and distributed in the body . Its metabolism likely involves its conversion into other compounds through the action of various enzymes .

Result of Action

The action of D-Erythrose at the molecular and cellular levels leads to various effects. For instance, it has been shown to have antitumor activity against colon cancer, significantly reducing tumor weight and increasing tumor cell apoptosis . In another study, D-Erythrose was found to enhance nitrogenase activity in certain bacterial species .

Action Environment

Environmental factors can influence the action of D-Erythrose. For example, the presence of certain metal ions, such as Zn^2+, can enhance the activity of erythrose reductase, an enzyme that interacts with D-Erythrose . Additionally, the osmotic pressure of the environment can affect the production of erythritol, a compound derived from D-Erythrose .

Safety and Hazards

D-Erythrose can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Therefore, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

将来の方向性

Recent research has focused on constructing artificial pathways that efficiently catabolize multiple carbon sources to acetyl-CoA, including D-Erythrose . This novel catabolic pathway holds promising routes for future biomanufacturing and offers a stoichiometric production platform using multiple carbon sources .

生化学分析

Biochemical Properties

D-Erythrose plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, erythrose reductase, an enzyme that catalyzes the final step of erythritol synthesis, reduces D-Erythrose to erythritol while consuming NADPH . This interaction is crucial for the biosynthesis of erythritol .

Cellular Effects

The effects of D-Erythrose on cells and cellular processes are primarily observed through its metabolic product, erythritol. Erythritol, synthesized from D-Erythrose, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-Erythrose involves its conversion to erythritol by the action of erythrose reductase. This enzyme binds to D-Erythrose and reduces it to erythritol in a reaction that consumes NADPH . This process involves binding interactions with the biomolecule NADPH, enzyme activation of erythrose reductase, and changes in gene expression related to erythritol synthesis .

Metabolic Pathways

D-Erythrose is involved in the pentose phosphate pathway, where it is converted into erythritol . This process involves interactions with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

特性

IUPAC Name |

(2R,3R)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017424, DTXSID601318240 | |

| Record name | (+/-)-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-51-6, 583-50-6 | |

| Record name | (±)-Erythrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-erythrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3EI0WE8Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERYTHROSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756EZ12FT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does D-Erythrose affect tumor cell metabolism?

A2: One hypothesis suggests that D-Erythrose administration may lead to increased CO2 production in the cytosol or mitochondria of tumor cells. [] This CO2, in the presence of carbonic anhydrase, can contribute to intracellular acidosis, potentially leading to cancer cell death due to their increased lactate production.

Q2: Does D-Erythrose interact with specific targets in the cell?

A3: While the exact target of D-Erythrose in tumor cells is not fully understood, its administration seemingly disrupts cellular metabolism. One hypothesis points towards increased CO2 production and intracellular acidosis. [] Further research is needed to definitively identify the specific targets and downstream effects.

Q3: What is the molecular formula and weight of D-Erythrose?

A3: The molecular formula of D-Erythrose is C4H8O4, and its molecular weight is 120.10 g/mol.

Q4: Is there any spectroscopic data available for D-Erythrose?

A4: While the provided research does not include specific spectroscopic data, D-Erythrose can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods can provide information about its structure, purity, and isotopic composition.

Q5: Does D-Erythrose play a role in any known enzymatic reactions?

A5: Yes, D-Erythrose, specifically its phosphorylated form, D-erythrose 4-phosphate, is a key substrate in several enzymatic reactions:

- Pentose phosphate pathway: D-erythrose 4-phosphate is an intermediate in this metabolic pathway, crucial for generating NADPH and pentose sugars. []

- Shikimate pathway: D-erythrose 4-phosphate, alongside phosphoenolpyruvate, serves as a substrate for 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, the enzyme catalyzing the first step in the shikimate pathway. This pathway is essential for synthesizing aromatic amino acids in bacteria, fungi, and plants. [, , ]

Q6: Have there been any computational studies on D-Erythrose and its derivatives?

A9: Yes, computational studies have been performed on D-erythrose derivatives. One study utilized computational methods to investigate the mechanism of 1,3-dipolar cycloadditions to a D-erythrose 1,3-dioxane template. [] The results indicated a concerted mechanism with low activation energies and high stereoselectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。